molecular formula C16H15NO5S2 B2503081 ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate CAS No. 1164520-32-4

ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate

Cat. No.: B2503081
CAS No.: 1164520-32-4
M. Wt: 365.42
InChI Key: WZXDTGAMXTVSDJ-MDWZMJQESA-N
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Description

Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate is a complex organic compound that features a thiazole ring, an ester group, and an acetyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate typically involves the condensation of 4-acetyloxybenzaldehyde with thiosemicarbazide to form the corresponding thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(5E)-5-{[4-hydroxyphenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate
  • Ethyl 2-{[(5E)-5-{[4-methoxyphenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate

Uniqueness

Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate is unique due to the presence of the acetyloxy group, which can enhance its reactivity and potential biological activity compared to its analogs. This structural feature may also influence its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[[(5E)-5-[(4-acetyloxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-3-21-14(19)9-23-16-17-15(20)13(24-16)8-11-4-6-12(7-5-11)22-10(2)18/h4-8H,3,9H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXDTGAMXTVSDJ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=NC(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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